molecular formula C14H12FNO3 B8304777 1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene

1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene

Cat. No. B8304777
M. Wt: 261.25 g/mol
InChI Key: NRMSGZNTFFGCFC-UHFFFAOYSA-N
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Patent
US07947676B2

Procedure details

A mixture of 1-[(3-fluorobenzyl)oxy]-2-methyl-4-nitrobenzene (3.2 g, 12.2 mmol) and PtO2 (320 mg) in ethanol (250 ml) was stirred under an atmosphere of hydrogen (1.2 bar) until completion of the reaction (the reaction being complete when 3 mole equivalents of hydrogen have been reacted). The mixture was then filtered over celite and the solvent evaporated to give 3-methyl-4-[(3-fluorobenzyl)oxy]aniline as a yellow oil (2.83 g, 100%);
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
320 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][CH:19]=1)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][C:8]=1[CH3:16].[H][H]>C(O)C.O=[Pt]=O>[CH3:16][C:8]1[CH:9]=[C:10]([CH:11]=[CH:12][C:7]=1[O:6][CH2:5][C:4]1[CH:17]=[CH:18][CH:19]=[C:2]([F:1])[CH:3]=1)[NH2:13]

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
FC=1C=C(COC2=C(C=C(C=C2)[N+](=O)[O-])C)C=CC1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
320 mg
Type
catalyst
Smiles
O=[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen (1.2 bar) until completion of the reaction (the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
have been reacted)
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered over celite
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(N)C=CC1OCC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.83 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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